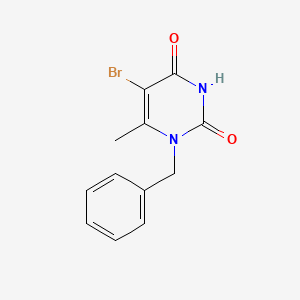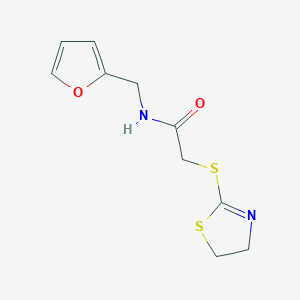![molecular formula C21H30FN3O2 B5668102 (4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)
(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Prolinamides can be synthesized from L-proline through various methods. In one approach, N-(4′-substituted phenyl)-L-prolinamides are synthesized starting from the condensation of p-fluoronitrobenzene with L-proline under basic conditions, followed by amidation processes. Another synthesis approach involves ring-closing metathesis and diastereoselective Grignard reactions, showcasing the versatility and accessibility of L-serine as a starting material instead of the more commonly used shikimic acid or quinic acid. These methods underscore the synthetic flexibility and utility of prolinamide structures in organic chemistry (Osinubi et al., 2020); (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of prolinamides can be elucidated using various analytical techniques such as NMR, FT-IR, and X-ray crystallography. Studies reveal that these compounds often exhibit complex hydrogen bonding patterns and may crystallize in various forms depending on the substituents attached to the proline and phenyl groups. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, shows significant molecular interactions and crystal packing, highlighting the importance of hydrogen bonding in determining the structural integrity and stability of prolinamides (Sapnakumari et al., 2014).
properties
IUPAC Name |
(2S,4S)-1-cyclohexyl-N-ethyl-4-[[2-(3-fluorophenyl)acetyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c1-2-23-21(27)19-13-17(14-25(19)18-9-4-3-5-10-18)24-20(26)12-15-7-6-8-16(22)11-15/h6-8,11,17-19H,2-5,9-10,12-14H2,1H3,(H,23,27)(H,24,26)/t17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMSCOSBEXBMMA-HKUYNNGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C2CCCCC2)NC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C2CCCCC2)NC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B5668033.png)


![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)
![3-ethyl-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5668076.png)
![1-[5-({(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5668079.png)

![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)
![N-methyl-1-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B5668092.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5668100.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5668109.png)
